N'-(trifluoromethyl)pyridine-3-carbohydrazide
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Overview
Description
N’-(trifluoromethyl)pyridine-3-carbohydrazide is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various scientific and industrial applications. The presence of the trifluoromethyl group imparts significant stability and reactivity to the molecule, making it an important intermediate in the synthesis of various agrochemicals and pharmaceuticals .
Preparation Methods
The synthesis of N’-(trifluoromethyl)pyridine-3-carbohydrazide can be achieved through several methods. One common synthetic route involves the reaction of 2-(trifluoromethyl)pyridine-3-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds in the presence of a suitable solvent such as ethanol or methanol . Industrial production methods often involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N’-(trifluoromethyl)pyridine-3-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of N’-(trifluoromethyl)pyridine-3-carboxylic acid, while reduction can yield N’-(trifluoromethyl)pyridine-3-carbohydrazine .
Scientific Research Applications
N’-(trifluoromethyl)pyridine-3-carbohydrazide has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various heterocyclic compounds . In biology, it has been studied for its potential antimicrobial and antifungal properties . In medicine, the compound is being explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases . Additionally, it has applications in the agrochemical industry as a key intermediate in the synthesis of pesticides and herbicides .
Mechanism of Action
The mechanism of action of N’-(trifluoromethyl)pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to its observed biological activities . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may inhibit key enzymes or disrupt cellular processes in microorganisms .
Comparison with Similar Compounds
N’-(trifluoromethyl)pyridine-3-carbohydrazide can be compared with other similar compounds such as 2-(trifluoromethyl)pyridine-3-carbohydrazide and 4-(trifluoromethyl)pyridine-3-carbohydrazide . These compounds share similar structural features but differ in the position of the trifluoromethyl group on the pyridine ring. The unique position of the trifluoromethyl group in N’-(trifluoromethyl)pyridine-3-carbohydrazide imparts distinct reactivity and stability, making it a valuable compound in various applications .
Properties
Molecular Formula |
C7H6F3N3O |
---|---|
Molecular Weight |
205.14 g/mol |
IUPAC Name |
N'-(trifluoromethyl)pyridine-3-carbohydrazide |
InChI |
InChI=1S/C7H6F3N3O/c8-7(9,10)13-12-6(14)5-2-1-3-11-4-5/h1-4,13H,(H,12,14) |
InChI Key |
METRZHYFHDGFKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NNC(F)(F)F |
Origin of Product |
United States |
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